1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine
Description
BenchChem offers high-quality 1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3N4O/c1-16-4-5-18(29-16)15-26-9-6-17(7-10-26)27-11-13-28(14-12-27)20-19(21(22,23)24)3-2-8-25-20/h2-5,8,17H,6-7,9-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVQSNASSWNHKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(CC2)N3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine is a complex organic compound with potential biological activity. This article delves into its synthesis, biological mechanisms, and pharmacological implications, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 408.5 g/mol. The structure consists of a piperazine ring substituted with a 5-methylfuran and a trifluoromethyl-pyridine moiety, which may influence its pharmacological properties.
Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing nitrogen, often associated with various biological activities. |
| 5-Methylfuran Moiety | Contributes to unique electronic properties and potential reactivity. |
| Trifluoromethyl Group | Enhances lipophilicity and metabolic stability, potentially improving bioavailability. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes involved in neurotransmission and other physiological processes. The piperidine component is known for modulating neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.
Pharmacological Studies
Research indicates that compounds similar to this structure exhibit various pharmacological activities, including:
- Neurotransmitter Modulation : Potential effects on muscarinic and nicotinic receptors.
- Antidepressant Activity : Some piperazine derivatives have shown promise in treating mood disorders.
- Anticancer Properties : Similar compounds have been investigated for their ability to inhibit cancer cell growth.
Case Studies
- Antidepressant Activity : A study demonstrated that piperazine derivatives could enhance serotonin levels in animal models, suggesting potential as antidepressants (PubMed) .
- Anticancer Research : Compounds with similar structures have shown selective inhibition of cancer cell proliferation in vitro, indicating that this compound may warrant further investigation in oncology (MDPI) .
Synthesis Methods
The synthesis of 1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine typically involves multi-step organic reactions:
- Preparation of Intermediates : Synthesize the furan and piperidine intermediates.
- Coupling Reaction : Combine the intermediates with the piperazine ring under controlled conditions using catalysts to achieve high yields.
Synthetic Route Overview
| Step | Description |
|---|---|
| Intermediate Synthesis | Formation of furan and piperidine derivatives. |
| Coupling Reaction | Reaction under specific conditions to form the final compound. |
Comparative Analysis
This compound's unique combination of functional groups differentiates it from other similar compounds:
| Compound Name | Unique Features |
|---|---|
| 1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl) | Contains furan and piperidine rings; potential for diverse interactions. |
| 1-(1-(5-Methylfuran-2-carbonyl)piperidine) | More reactive due to carbonyl presence; different biological activity profile. |
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 0°C – 25°C | |
| Coupling Reagent | HOBt/TBTU | |
| Solvent | THF or DMF | |
| Purification Method | HPLC (C18, gradient elution) |
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions (e.g., trifluoromethylpyridine and methylfuran groups). For example, the ¹H NMR should show distinct peaks for piperazine protons (δ 2.5–3.5 ppm) and furan methyl groups (δ 2.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragments, ensuring correct molecular formula (e.g., C₂₁H₂₄F₃N₃O₂) .
- HPLC Purity Analysis : Validate purity (>95%) using a reverse-phase column with UV detection at 254 nm .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if airborne exposure is possible .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., trifluoroacetic acid during HPLC) .
- Storage : Store in airtight containers at –20°C under inert gas (argon) to prevent degradation .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological activity?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace trifluoromethylpyridine with chloropyridine or vary the methylfuran group) and assess changes in bioactivity .
- In Vitro Assays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays. Measure IC₅₀ values to compare potency .
- Computational Docking : Use software like AutoDock Vina to model interactions between the compound and active sites (e.g., hydrophobic pockets accommodating trifluoromethyl groups) .
Advanced: How can researchers address low yields in the piperazine-pyridine coupling step?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig couplings, optimizing ligand/base combinations (e.g., XPhos with K₃PO₄) .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) to minimize decomposition .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials) and adjust stoichiometry .
Advanced: What strategies are effective for assessing metabolic stability in preclinical studies?
Methodological Answer:
- Liver Microsome Assays : Incubate the compound with human liver microsomes (HLM) and NADPH cofactor. Measure half-life (t₁/₂) using LC-MS/MS to estimate clearance rates .
- Cytochrome P450 Inhibition : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
- Stable Isotope Labeling : Synthesize a deuterated analog to track metabolites via mass spectrometry .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardized Assay Conditions : Replicate studies using identical cell lines (e.g., HEK293 for receptor assays) and buffer systems (e.g., PBS at pH 7.4) .
- Batch Analysis : Compare multiple synthetic batches to rule out impurity-driven artifacts .
- Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends (e.g., trifluoromethyl groups correlate with CNS activity) .
Advanced: What computational tools are suitable for modeling its interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use GROMACS to simulate binding to a GPCR over 100 ns, analyzing root-mean-square deviation (RMSD) for stability .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic interactions (e.g., charge transfer between trifluoromethyl and aromatic residues) .
- Pharmacophore Modeling : Generate 3D pharmacophores with MOE to guide analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
